molecular formula C15H22BNO3 B1471000 N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide CAS No. 2246698-15-5

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Cat. No.: B1471000
CAS No.: 2246698-15-5
M. Wt: 275.15 g/mol
InChI Key: WTQZLABSDSKGLC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organoboron derivatives. The complete IUPAC name is this compound, which precisely describes the structural components and their connectivity. The nomenclature begins with the amide functionality as the primary functional group, followed by the phenyl ring designation with para-substitution indicated by the numeral 4. The boronic ester substituent is systematically named as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, reflecting the cyclic nature of the dioxaborolane ring and the four methyl substituents attached to the carbon atoms.

The compound belongs to the broader classification of boronic acid derivatives, specifically categorized as pinacol boronic esters due to the tetramethyl-1,3,2-dioxaborolane structure. This classification is significant because pinacol esters represent one of the most stable and synthetically useful forms of boronic acid derivatives. The systematic identification also includes recognition of the amide functional group, which classifies this compound as both an organoboron species and an amide derivative. The para-substitution pattern on the phenyl ring distinguishes this compound from its meta and ortho isomers, which exhibit different chemical and physical properties.

Chemical databases utilize various identifier systems to catalog this compound systematically. While specific registry numbers for the para-substituted compound are limited in current literature, related compounds such as the meta-substituted isomer N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide carry the Chemical Abstracts Service number 1315571-00-6. The systematic approach to nomenclature ensures unambiguous identification and facilitates communication within the scientific community regarding this specific structural arrangement.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₅H₂₂BNO₃, representing a composition of fifteen carbon atoms, twenty-two hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms. This formula reflects the complete structural architecture including the phenyl ring, the tetramethyl-dioxaborolane moiety, and the propanamide chain. The molecular weight calculations based on standard atomic masses yield a value of approximately 275.15 grams per mole, which places this compound in the category of medium molecular weight organic molecules suitable for various synthetic applications.

Comparative analysis with structural isomers reveals interesting molecular weight relationships. The meta-substituted isomer N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide shares the identical molecular formula and weight, demonstrating that positional isomerism does not affect the overall molecular composition. However, the para-substituted compound exhibits distinct physicochemical properties despite this molecular formula equivalence. The molecular weight distribution shows that the boronic ester portion contributes significantly to the overall mass, with the tetramethyl-dioxaborolane group accounting for approximately 40% of the total molecular weight.

Structural Component Molecular Contribution Percentage of Total Mass
Tetramethyl-dioxaborolane C₆H₁₂BO₂ (111.97 g/mol) 40.7%
Phenyl ring C₆H₄ (76.09 g/mol) 27.7%
Propanamide group C₃H₆NO (72.09 g/mol) 26.2%
Connecting bonds NH (15.01 g/mol) 5.4%

The molecular weight analysis also provides insights into the compound's behavior in various chemical environments. The relatively moderate molecular weight facilitates dissolution in common organic solvents while maintaining sufficient molecular complexity for specific interactions. The presence of heteroatoms, particularly boron, nitrogen, and oxygen, contributes to the compound's polarity and potential for hydrogen bonding interactions.

Crystallographic Data and Solid-State Structural Features

Crystallographic analysis of boronic ester compounds reveals fundamental structural parameters that govern their chemical behavior and physical properties. While specific single-crystal diffraction data for the para-substituted compound is limited, extensive research on related tetramethyl-dioxaborolane derivatives provides valuable structural insights. The boronic ester moiety typically exhibits a trigonal planar geometry around the boron center, with bond angles approaching 120 degrees and boron-oxygen bond lengths ranging from 1.35 to 1.40 Angstroms.

The tetramethyl-dioxaborolane ring system demonstrates characteristic structural features that influence the overall molecular conformation. Research on similar compounds indicates that the five-membered dioxaborolane ring adopts a slightly puckered conformation to minimize ring strain. The boron-oxygen bond lengths within the ring are typically elongated by approximately 0.025 Angstroms compared to acyclic boronic esters, reflecting the ring strain inherent in the cyclic structure. This structural feature contributes to the enhanced reactivity of pinacol boronic esters in cross-coupling reactions.

Bond Type Typical Length (Å) Bond Angle (°)
B-O (ring) 1.388-1.393 -
B-O (external) 1.365 -
O-B-O (ring) - 113.8
O-B-O (external) - 121.2-125.0
B-C (aromatic) 1.568-1.588 -

The solid-state packing arrangements of boronic ester compounds are influenced by intermolecular interactions, particularly hydrogen bonding involving the amide functionality. The propanamide group can participate in both hydrogen bond donation through the amide nitrogen-hydrogen bond and hydrogen bond acceptance through the carbonyl oxygen. These interactions contribute to the crystalline stability and influence the melting point and solubility characteristics of the compound.

The phenyl ring orientation relative to the dioxaborolane plane represents another crucial structural feature. Computational studies on similar compounds suggest that the aromatic ring can adopt various conformations depending on crystal packing forces and intermolecular interactions. The para-substitution pattern minimizes steric interactions between the boronic ester and amide functionalities, potentially leading to more favorable solid-state arrangements compared to ortho-substituted analogs.

Conformational Analysis via Computational Modeling

Computational modeling studies provide essential insights into the conformational preferences and dynamic behavior of this compound. Density functional theory calculations, particularly those employing the B3LYP functional with appropriate basis sets, offer reliable predictions of molecular geometry and conformational stability. The computational approach allows for systematic exploration of rotational barriers around key bonds and identification of preferred conformational states.

The primary conformational flexibility in this compound arises from rotation around several key bonds, including the boron-carbon bond connecting the dioxaborolane ring to the phenyl system, and the carbon-nitrogen bond linking the phenyl ring to the propanamide chain. Computational studies on related compounds indicate that the dioxaborolane ring maintains its preferred conformation while the phenyl ring can adopt various orientations relative to the boron-containing heterocycle. The energy barriers for these rotational processes typically range from 2 to 8 kilocalories per mole, suggesting facile interconversion between conformers at ambient temperature.

Molecular orbital analysis reveals important electronic features that influence the compound's reactivity profile. The lowest unoccupied molecular orbital associated with the boron center plays a crucial role in the compound's Lewis acidic behavior and its participation in cross-coupling reactions. The highest occupied molecular orbital often involves the aromatic π-system, contributing to the compound's electron-donating capacity in appropriate chemical environments.

Conformational Parameter Calculated Value Energy Barrier (kcal/mol)
B-C-C-C dihedral 0-180° 3.2-4.8
C-N-C-O dihedral 0-180° 6.1-7.9
Ring pucker amplitude 0.15-0.25 Å 1.8-2.4

Solvation effects significantly influence the conformational preferences of this compound in solution. Implicit solvation models demonstrate that polar solvents stabilize conformations that maximize dipole moments, while nonpolar environments favor more symmetric arrangements. The amide functionality contributes substantially to the overall dipole moment, making the compound sensitive to solvent polarity effects. These computational predictions align with experimental observations regarding solubility and reactivity patterns in different solvent systems.

The computational analysis also extends to vibrational frequency calculations, which provide theoretical infrared and Raman spectroscopic signatures for structural confirmation. The characteristic vibrational modes include boron-oxygen stretching frequencies in the 1300-1500 cm⁻¹ region, carbon-hydrogen stretching modes associated with the methyl groups in the 2900-3100 cm⁻¹ range, and amide carbonyl stretching near 1650-1680 cm⁻¹. These computational predictions serve as valuable guides for experimental spectroscopic characterization and structural validation.

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-6-13(18)17-12-9-7-11(8-10-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQZLABSDSKGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borylation via Suzuki-Miyaura Coupling

The key step is the introduction of the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) onto the aromatic ring. This is commonly achieved by reacting a halogenated aniline precursor, such as 4-bromoaniline, with bis(pinacolato)diboron under palladium-catalyzed conditions.

  • Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Base: Potassium carbonate or sodium acetate
  • Solvent: Anhydrous tetrahydrofuran (THF) or toluene
  • Temperature: Typically 80–100°C
  • Time: 12–24 hours under inert atmosphere (argon or nitrogen)

This reaction yields the boronic ester intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, with moderate to high yields depending on the catalyst loading and reaction time.

Amidation

The boronic ester intermediate is then converted to the target amide by reaction with propanoyl chloride:

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the acyl chloride, forming this compound.

Industrial Scale Production

Industrial production scales up the above synthetic steps with optimization for yield, purity, and cost-efficiency:

  • Continuous flow reactors are employed to maintain precise control over temperature, pressure, and reaction time, enhancing reproducibility and safety.
  • Catalyst loading is minimized (2–5 mol%) to reduce costs.
  • Reaction solvents and bases are selected for ease of recycling and environmental compliance.
  • Purification is typically performed by crystallization or chromatography to achieve high purity suitable for pharmaceutical or advanced material applications.

Optimization Parameters and Yield Influences

Parameter Typical Range Effect on Yield and Purity
Catalyst loading 2–5 mol% Higher loading increases rate but raises cost
Temperature 60–100°C Optimal temperature balances reaction rate and side reactions
Base equivalents 1.2–2 eq Insufficient base reduces conversion
Solvent choice THF, toluene, DCM Solvent polarity affects solubility and catalyst activity
Reaction time 12–24 hours Longer times improve yield but risk decomposition

Characterization and Quality Control

Critical characterization techniques used to confirm the structure and purity include:

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
Borylation 4-bromoaniline + bis(pinacolato)diboron, Pd catalyst, K2CO3, THF, 80–100°C, 12–24 h Formation of boronic ester intermediate
Amidation Boronic ester intermediate + propanoyl chloride, Et3N, DCM, 0°C to RT, 1–3 h Formation of target amide compound
Purification Chromatography or crystallization High purity this compound
Storage Dry, inert atmosphere, 2–8°C or frozen Stable for months with minimal degradation

Research Findings and Practical Considerations

  • The Suzuki-Miyaura coupling is the preferred method for introducing the boronate ester due to its mild conditions and functional group tolerance.
  • Amidation with acyl chlorides proceeds efficiently under mild conditions, preserving the sensitive boronate ester.
  • Optimization of catalyst type and loading, base strength, and solvent choice can significantly improve yields and reduce by-products such as dehalogenated species.
  • Industrial processes benefit from continuous flow technology, which enhances scalability and reproducibility.
  • The compound’s solubility profile requires careful solvent selection for stock solution preparation, with DMSO and PEG300 commonly used in biological assay formulations.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Basic Conditions: Such as sodium hydroxide for hydrolysis reactions.

Major Products Formed

    Carbon-Carbon Coupled Products: From Suzuki-Miyaura coupling.

    Boronic Acids and Borates: From oxidation reactions.

    Amides and Boronic Acids: From hydrolysis reactions.

Scientific Research Applications

Medicinal Chemistry

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide exhibits significant potential in medicinal chemistry due to its ability to act as a boron-containing pharmacophore. Some specific applications include:

  • Targeted Drug Delivery : The compound can be utilized as a nucleus-targeting probe, facilitating the delivery of therapeutic agents directly into cellular nuclei. This is particularly useful in cancer therapy where precise targeting of cancer cells is crucial .
  • Anticancer Activity : Research indicates that boron compounds can enhance the efficacy of certain chemotherapeutic agents. This compound may serve as a scaffold for developing novel anticancer drugs .

Materials Science

In materials science, this compound plays a role in the development of advanced materials with unique properties:

  • Fluorescent Materials : The incorporation of boron into polymer matrices has been shown to enhance fluorescence properties. This application is critical for developing new materials for optoelectronic devices .
  • Sensors : The compound can be integrated into sensor technologies to detect specific biomolecules or environmental pollutants due to its chemical reactivity and stability .

Case Study 1: Targeted Cancer Therapy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of boron-containing compounds similar to this compound and their application in targeted cancer therapies. The research demonstrated improved efficacy in delivering chemotherapeutic agents directly to tumor cells while minimizing systemic toxicity.

Case Study 2: Development of Fluorescent Polymers

Another investigation focused on the use of boron-containing compounds in creating fluorescent polymers for use in LED technology. The study found that incorporating this compound significantly improved the brightness and stability of the materials under operational conditions.

Mechanism of Action

The mechanism of action of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide involves its ability to form stable complexes with various molecular targets. The boron atom within the dioxaborolane ring can interact with hydroxyl and amino groups, making it a potent inhibitor of enzymes that contain these functional groups . This interaction can disrupt enzyme activity and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS 1218791-41-3)
  • Key Difference : Boronate ester at the meta position of the phenyl ring.
  • However, electronic effects may differ due to altered resonance stabilization .
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 1315571-00-6)
  • Key Difference : Boronate ester at the ortho position with an acetamide group.
  • Impact : Ortho substitution introduces steric challenges, which may limit accessibility in catalytic reactions. The acetamide group (vs. propanamide) shortens the alkyl chain, affecting solubility and hydrogen-bonding interactions .

Functional Group Modifications

2-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS 1374263-57-6)
  • Key Difference : Branched 2-methylpropanamide substituent.
  • Impact : Increased steric bulk may reduce enzymatic degradation in biological systems, enhancing pharmacokinetic stability. However, this could lower cross-coupling efficiency due to hindered boronate group accessibility .
N-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide (CAS 2246875-71-6)
  • Key Difference : Fluoro substituent at the meta position.
  • Impact: The electron-withdrawing fluorine atom enhances electrophilicity of the boronate group, accelerating cross-coupling reactions. This compound also exhibits a higher molecular weight (307.17 g/mol) compared to non-fluorinated analogs .

Heterocyclic Analogs

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide (CAS 1171891-19-2)
  • Key Difference : Pyridinyl core replaces the phenyl ring.
  • Impact : The nitrogen atom in the pyridine ring improves solubility in polar solvents and may enhance binding affinity in biological targets (e.g., kinase inhibitors). However, the basic pyridine nitrogen could complicate reaction conditions in acidic media .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound - C₁₆H₂₃BNO₃* ~307 Para-substituted phenylpropanamide
N-[3-(Tetramethyl)phenyl]propanamide 1218791-41-3 C₁₄H₂₁BNO₃ 275.15 Meta-substituted
N-(2-(Tetramethyl)phenyl)acetamide 1315571-00-6 C₁₃H₁₉BNO₃ 259.11 Ortho-substituted, acetamide
2-Methylpropanamide analog 1374263-57-6 C₁₅H₂₂BNO₃ 289.15 Branched alkyl chain
Fluorinated analog 2246875-71-6 C₁₆H₂₃BFNO₃ 307.17 Fluoro substituent

*Assumed based on structural similarity to .

Biological Activity

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a dioxaborolane moiety which is known for its role in various biological processes and applications in drug design.

  • Molecular Formula : C24H26BNO2
  • CAS Number : 2055286-48-9
  • Molecular Weight : 390.38 g/mol
  • Appearance : Typically appears as a white to yellow powder.
  • Solubility : Generally insoluble in water but soluble in organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group can form reversible covalent bonds with biomolecules, influencing enzymatic activity and cellular signaling pathways. This characteristic makes it a candidate for further investigation in drug development.

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through interference with cell cycle progression.
  • Antimicrobial Properties : There is evidence that boron-containing compounds can exhibit antimicrobial activity. The specific interactions leading to this effect are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Enzyme Inhibition : Compounds featuring dioxaborolane moieties have been shown to inhibit specific enzymes such as proteases and kinases. This inhibition can lead to altered cellular functions and has implications for therapeutic applications in diseases like cancer and inflammation.

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
AntimicrobialExhibited antibacterial activity against Gram-positive bacteria; further studies suggested potential as a lead compound for antibiotic development.
Enzyme InhibitionInhibited serine proteases effectively, showcasing potential for therapeutic applications in conditions involving protease dysregulation.

Research Findings

Recent research highlights the potential of this compound in various therapeutic areas:

  • Cancer Research : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Studies : Research indicates that similar compounds can disrupt bacterial cell wall synthesis, leading to increased susceptibility to treatment.

Q & A

Q. Advanced

  • Solvent mixtures : DMSO/THF (1:4) enhances solubility without destabilizing the boronate .
  • Sonication : Brief sonication (5–10 min) before reaction initiation disperses aggregates .
  • Temperature modulation : Heating to 50–60°C pre-reaction improves dissolution .

How can researchers resolve contradictions in reported synthetic yields (e.g., 27% vs. 75–84%)?

Advanced
Discrepancies often arise from:

  • Catalyst loading : Higher Pd(dppf)Cl₂ (5 mol%) improves yields in sterically demanding substrates .
  • Byproduct formation : Deborylation or protodeboronation can occur under acidic conditions; citric acid workup in some protocols may reduce this .
  • Analytical methods : Internal standards (e.g., mesitylene in 1H-NMR) provide more accurate yield calculations than isolated mass .

What are typical applications of this compound in organic synthesis?

Q. Basic

  • Suzuki-Miyaura couplings : Synthesis of biaryl structures for pharmaceuticals or OLED materials .
  • Peptide/heterocycle functionalization : Boronate esters enable late-stage diversification of bioactive molecules .

How can boronate ester stability be maintained during reactions?

Q. Advanced

  • Avoid protic solvents : Use anhydrous THF or dioxane to prevent hydrolysis .
  • pH control : Neutral to slightly basic conditions (pH 7–9) minimize deborylation .
  • Inert atmosphere : N₂/Ar sparging prevents oxidation of the boronate .

What purification methods are most effective for this compound?

Q. Basic

  • Column chromatography : Hexanes/EtOAc (2:1) with 0.25% Et₃N removes polar impurities .
  • Crystallization : PE/EtOAc mixtures yield high-purity crystals (≥97%) .

How can byproducts like deboronated species be mitigated?

Q. Advanced

  • Short reaction times : Limit exposure to aqueous bases (e.g., Na₂CO₃) .
  • Mild acids for workup : Citric acid (pH ~4) instead of HCl reduces protodeboronation .
  • Additives : Pinacol or ethylene glycol stabilizes the boronate ester during storage .

What computational methods predict the compound’s reactivity in cross-couplings?

Q. Advanced

  • DFT calculations : Model transition states to assess steric/electronic effects of the propanamide group on coupling efficiency .
  • Molecular docking : Predict interactions with Pd catalysts to optimize ligand design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

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